

methyl 2-isocyanatoacetate chemical formula

C₄H₅NO₃

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Compound of Interest

Compound Name: Methyl 2-isocyanatoacetate

Cat. No.: B043134

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An In-Depth Technical Guide to **Methyl 2-Isocyanatoacetate** (C₄H₅NO₃): Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

Methyl 2-isocyanatoacetate (CAS No: 30988-17-1), with the molecular formula C₄H₅NO₃, is a bifunctional reagent of significant interest to the fields of organic synthesis and medicinal chemistry.^{[1][2]} Possessing both a reactive isocyanate group and a methyl ester, this molecule serves as a versatile C2 synthon for the construction of a wide array of nitrogen-containing heterocycles, modified peptides, and complex molecular architectures. Its utility is particularly pronounced in the development of compound libraries for drug discovery, where it enables the rapid generation of molecular diversity.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causality behind its reactivity, the practical considerations for its synthesis and handling, and its strategic application in modern pharmaceutical research.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in the laboratory. These characteristics dictate choices regarding reaction conditions, solvent selection, purification methods, and structural confirmation.

Physicochemical Properties

The key physical and chemical properties of **methyl 2-isocyanatoacetate** are summarized below. These data are essential for safe handling and experimental design.

Property	Value	Source(s)
CAS Number	30988-17-1	[1][2][3]
Molecular Formula	C ₄ H ₅ NO ₃	[1][2][3]
Molecular Weight	115.09 g/mol	[1][2][3]
Boiling Point	73 °C @ 19 Torr	[1]
Density (Predicted)	1.13 ± 0.1 g/cm ³	[1]
Canonical SMILES	COC(=O)CN=C=O	[1]
Synonyms	N-Carbonylglycine Methyl Ester, Methoxycarbonylmethyl isocyanate	[1]

Spectroscopic Signature

Spectroscopic analysis is critical for verifying the identity and purity of **methyl 2-isocyanatoacetate**. The key functional groups—**isocyanate** and **ester**—give rise to distinct and easily identifiable signals.

- **Infrared (IR) Spectroscopy:** The most prominent feature in the IR spectrum is the very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate group (-N=C=O), which typically appears around 2250-2260 cm⁻¹.^[4] Another strong band is observed for the ester carbonyl (C=O) stretch at approximately 1750 cm⁻¹.^[4]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ¹H NMR: The proton NMR spectrum is relatively simple. A singlet corresponding to the three protons of the methyl ester (-OCH₃) is expected around δ 3.8 ppm. A second singlet for the two methylene protons (-CH₂-) situated between the two electron-withdrawing groups will appear further downfield.

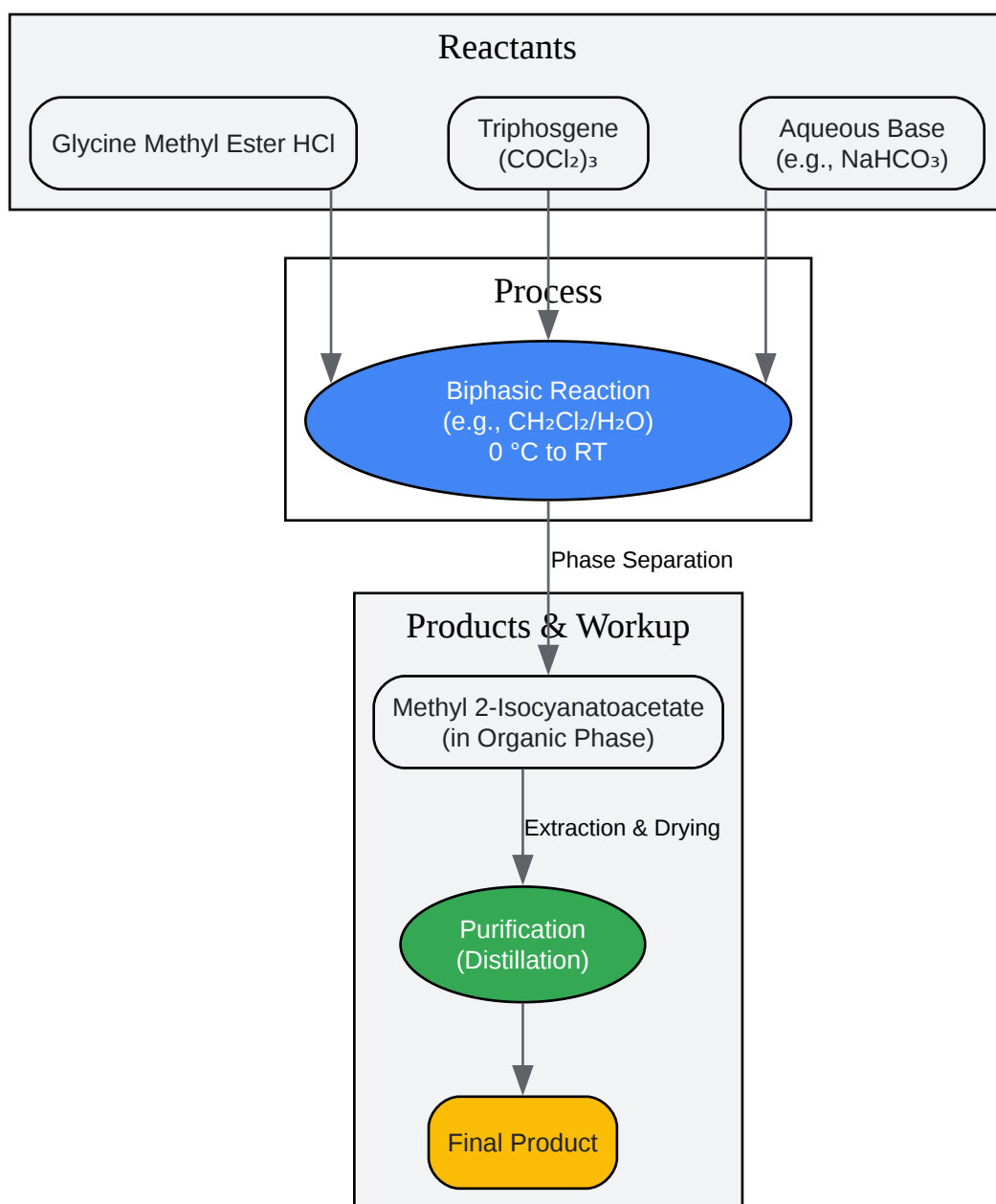
- ^{13}C NMR: The carbon spectrum will show four distinct signals: the methyl ester carbon, the methylene carbon, the highly deshielded ester carbonyl carbon (typically $\delta > 170$ ppm), and the isocyanate carbon (typically in the δ 120-130 ppm range).[5]
- Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should exhibit a molecular ion peak (M^+) at an m/z of 115. Common fragmentation patterns would include the loss of a methoxy radical ($\bullet\text{OCH}_3$, M-31) or a methoxycarbonyl radical ($\bullet\text{COOCH}_3$, M-59).

Synthesis of Methyl 2-Isocyanatoacetate

The reliable synthesis of **methyl 2-isocyanatoacetate** is crucial for its application. While several methods exist, the phosgenation of glycine methyl ester hydrochloride is the most direct approach. For laboratory-scale synthesis, the use of triphosgene (bis(trichloromethyl) carbonate) is strongly preferred over phosgene gas due to its significantly lower acute toxicity and ease of handling as a solid.[5]

Synthetic Workflow Diagram

The following diagram illustrates the conversion of a protected amino acid ester to the corresponding isocyanate using triphosgene.



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Caption: Workflow for the synthesis of **Methyl 2-Isocyanatoacetate**.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of amino acid ester isocyanates.^[5] CAUTION: This reaction should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety

goggles, a lab coat, and chemical-resistant gloves. Triphosgene is toxic and releases phosgene upon heating or contact with nucleophiles.

- Materials:
 - Glycine methyl ester hydrochloride
 - Triphosgene
 - Dichloromethane (CH_2Cl_2)
 - Saturated aqueous sodium bicarbonate (NaHCO_3) solution
 - Magnesium sulfate (MgSO_4), anhydrous
 - Ice bath
- Procedure:
 - Reaction Setup: Equip a three-necked, round-bottomed flask with a mechanical stirrer. Charge the flask with dichloromethane (e.g., 100 mL), saturated aqueous NaHCO_3 solution (e.g., 100 mL), and glycine methyl ester hydrochloride (1.0 eq).
 - Cooling: Cool the biphasic mixture in an ice bath with vigorous stirring.
 - Addition of Triphosgene: While maintaining cooling and stirring, add triphosgene (0.33 eq) to the mixture in a single portion.
 - Reaction: Stir the reaction mixture vigorously in the ice bath for 15-30 minutes. The reaction progress can be monitored by TLC or IR (disappearance of the amine and appearance of the strong -NCO stretch at $\sim 2260\text{ cm}^{-1}$).
 - Workup: Transfer the mixture to a separatory funnel. Collect the organic layer.
 - Extraction: Extract the aqueous layer with three additional portions of dichloromethane.
 - Drying and Concentration: Combine all organic layers, dry over anhydrous MgSO_4 , filter, and concentrate the filtrate at reduced pressure using a rotary evaporator. This yields the

crude product as an oil.

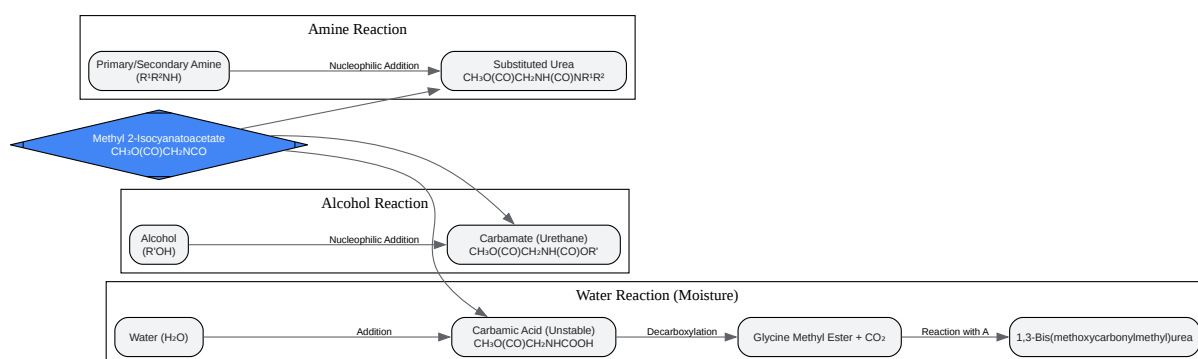
- Purification: Purify the crude oil by vacuum distillation (e.g., Kugelrohr distillation) to afford the final product as a colorless oil.[5]

Core Reactivity and Mechanistic Pathways

The synthetic utility of **methyl 2-isocyanatoacetate** stems from the high electrophilicity of the central carbon atom in the isocyanate functional group. This makes it highly susceptible to attack by a wide range of nucleophiles, particularly those containing active hydrogen atoms like amines, alcohols, and water.

- Reaction with Amines: Primary and secondary amines readily attack the isocyanate to form substituted ureas.[6][7] This reaction is rapid and typically high-yielding, forming the basis for its use in creating urea-based bioactive molecules.
- Reaction with Alcohols: In the presence of a catalyst or heat, alcohols add across the N=C bond to yield carbamates (urethanes).[7] This reaction is fundamental in polymer chemistry and is also used for installing protecting groups or linking moieties in drug molecules.
- Reaction with Water: Isocyanates react with water, first forming an unstable carbamic acid intermediate.[7] This intermediate rapidly decarboxylates to yield the corresponding primary amine (glycine methyl ester) and carbon dioxide. The newly formed amine can then react with a second molecule of the isocyanate to produce a symmetrically disubstituted urea. This moisture sensitivity necessitates handling the reagent under anhydrous conditions.

Key Reaction Pathways Diagram



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